molecular formula C21H23NO5 B1390415 Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid CAS No. 1279034-29-5

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid

Cat. No.: B1390415
CAS No.: 1279034-29-5
M. Wt: 369.4 g/mol
InChI Key: CUBBXMGQJYSGLW-DJJJIMSYSA-N
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Description

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a non-natural amino acid derivative. The Fmoc group, which stands for 9-fluorenylmethoxycarbonyl, is a protective group used in peptide synthesis to protect the amino group during the synthesis process. The stereochemistry (2S,3S) describes the configuration of the chiral centers in the molecule. This compound is often used as a building block in the synthesis of peptides and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid typically involves several steps. One common method starts with the preparation of a chiral intermediate, which is then subjected to various chemical transformations to introduce the desired functional groups and stereochemistry. For example, the synthesis might involve the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. The Fmoc group is usually introduced in the final steps of the synthesis to protect the amino group.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers and other advanced equipment to streamline the synthesis process. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups to their reduced forms.

    Substitution: The compound can undergo substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield hydroxylated or carbonyl-containing derivatives, while reduction reactions could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is used as a building block for the synthesis of peptides and other complex molecules. Its unique stereochemistry makes it valuable for the study of chiral compounds and their interactions.

Biology

In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides and proteins to investigate their folding, stability, and interactions with other biomolecules.

Medicine

In medicine, this compound is used in the development of peptide-based drugs. Its incorporation into therapeutic peptides can enhance their stability and bioavailability, making them more effective as treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functions and applications.

Mechanism of Action

The mechanism of action of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid involves its incorporation into peptides and proteins, where it can influence their structure and function. The Fmoc group protects the amino group during synthesis, allowing for the selective introduction of other functional groups. Once incorporated into a peptide or protein, the compound can interact with other molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can affect the folding, stability, and activity of the peptide or protein.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid: This compound is similar in structure but has a methoxy group instead of an ethoxy group.

    Fmoc-(2S,3R)-3-methylglutamate: Another similar compound with a different side chain, used in similar applications.

    Fmoc-(2S,3S)-2-hydroxy-3-amino acids: These compounds have a hydroxyl group instead of an ethoxy group and are used in peptide synthesis.

Uniqueness

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is unique due to its specific stereochemistry and the presence of the ethoxy group. This combination of features makes it particularly useful for the synthesis of peptides with specific structural and functional properties. Its unique properties also make it valuable for studying the effects of stereochemistry and functional group modifications on peptide and protein behavior.

Properties

IUPAC Name

(2S,3S)-3-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-3-26-13(2)19(20(23)24)22-21(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBBXMGQJYSGLW-DJJJIMSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301186620
Record name O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-allothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279034-29-5
Record name O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-allothreonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1279034-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-allothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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